molecular formula C15H17BrN4O B6625493 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone

1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone

Cat. No.: B6625493
M. Wt: 349.23 g/mol
InChI Key: CYLWBIZYOGMADZ-UHFFFAOYSA-N
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Description

1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Triazole Formation:

    Final Coupling: The final step involves coupling the bromophenyl-piperidine intermediate with the triazole moiety under suitable conditions to yield the target compound.

Chemical Reactions Analysis

1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone can be compared with similar compounds such as:

    1-[4-(4-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone: Similar structure but with a different bromine position.

    1-[4-(3-Chlorophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone: Chlorine substitution instead of bromine.

    1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(imidazol-1-yl)ethanone: Imidazole ring instead of triazole.

Properties

IUPAC Name

1-[4-(3-bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c16-14-3-1-2-13(10-14)12-4-7-19(8-5-12)15(21)11-20-9-6-17-18-20/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWBIZYOGMADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)Br)C(=O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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